
5-Butylnicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Butylnicotinic acid: is an organic compound that belongs to the class of pyridinecarboxylic acids. It is a derivative of nicotinic acid, where the hydrogen atom at the 5-position of the pyridine ring is replaced by a butyl group. This modification imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Butylnicotinic acid typically involves the alkylation of nicotinic acid. One common method is the Friedel-Crafts alkylation, where nicotinic acid is reacted with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions allows for efficient production while minimizing waste and environmental impact.
化学反应分析
Types of Reactions: 5-Butylnicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include butyl-substituted pyridine derivatives, alcohols, aldehydes, and carboxylic acids.
科学研究应用
Chemistry: 5-Butylnicotinic acid is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential role in modulating biochemical pathways. It is investigated for its effects on enzyme activity and cellular processes.
Medicine: The compound is explored for its therapeutic potential, particularly in the treatment of metabolic disorders and as an anti-inflammatory agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
作用机制
The mechanism of action of 5-Butylnicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The butyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can modulate various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved are subjects of ongoing research.
相似化合物的比较
Nicotinic acid: The parent compound, known for its role as a vitamin and its therapeutic use in treating pellagra.
Isonicotinic acid: A structural isomer with different biological activities and applications.
Picolinic acid: Another isomer with distinct chemical properties and uses.
Uniqueness: 5-Butylnicotinic acid is unique due to the presence of the butyl group, which imparts different chemical reactivity and biological activity compared to its analogs. This modification allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
属性
分子式 |
C10H13NO2 |
|---|---|
分子量 |
179.22 g/mol |
IUPAC 名称 |
5-butylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H13NO2/c1-2-3-4-8-5-9(10(12)13)7-11-6-8/h5-7H,2-4H2,1H3,(H,12,13) |
InChI 键 |
AEPNHIIWWNMKBQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=CC(=CN=C1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




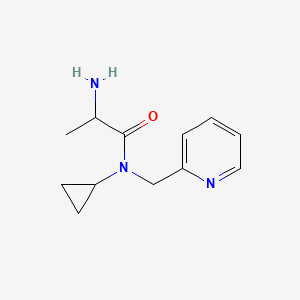
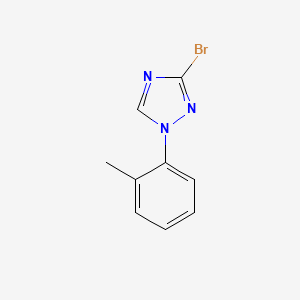
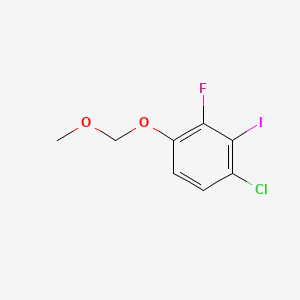
![2',4'-Difluoro-3-methoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14772717.png)
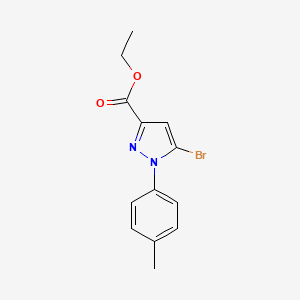
![Methyl 3-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)acrylate](/img/structure/B14772738.png)

![(2-Phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl) acetate](/img/structure/B14772750.png)
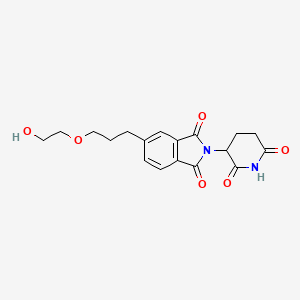

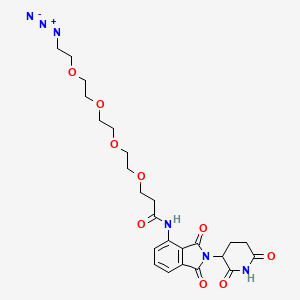
![2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14772797.png)
